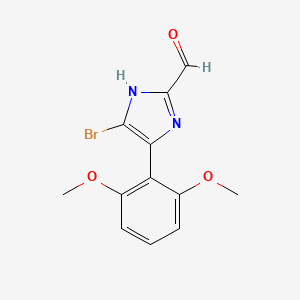
Methyl 4-bromo-3-fluoropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-fluoropicolinate is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . This compound is a derivative of picolinic acid, where the hydrogen atoms on the pyridine ring are substituted with bromine and fluorine atoms. It is widely used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-fluoropicolinate typically involves the bromination and fluorination of picolinic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the pyridine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the initial bromination of picolinic acid followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-fluoropicolinate has several applications in scientific research:
Mecanismo De Acción
The exact mechanism of action of Methyl 4-bromo-3-fluoropicolinate is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of bromine and fluorine atoms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it induces apoptosis, or programmed cell death, in cancer cells.
Comparación Con Compuestos Similares
Methyl 4-bromo-3-fluoropicolinate can be compared with other similar compounds such as:
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 5-fluoronicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 5-bromo-3-methoxypicolinate
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of bromine and fluorine atoms in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H5BrFNO2 |
|---|---|
Peso molecular |
234.02 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 |
Clave InChI |
FBZKLGYULOCCEH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CC(=C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)





![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)




